molecular formula C16H14N4O B7731796 N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-4-methylbenzamide

N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-4-methylbenzamide

Cat. No.: B7731796
M. Wt: 278.31 g/mol
InChI Key: MZXBJSVLHKTCEH-UHFFFAOYSA-N
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Description

N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-4-methylbenzamide is a complex organic compound that features an isoindoline core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and benzamide functional groups in its structure suggests diverse reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-4-methylbenzamide typically involves the condensation of an aromatic primary amine with an isoindoline derivative. One common method includes the reaction of 3-aminoisoindoline with 4-methylbenzoyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the benzamide ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-isoindoline-1,3-dione derivatives: These compounds share a similar core structure and exhibit comparable reactivity and biological activity.

    Indole derivatives: These compounds also feature an indole ring and are known for their diverse biological activities.

Uniqueness

N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-4-methylbenzamide is unique due to the specific arrangement of its functional groups, which confer distinct reactivity and potential applications. Its combination of an isoindoline core with an amino and benzamide group makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O/c1-10-6-8-11(9-7-10)16(21)20-19-15-13-5-3-2-4-12(13)14(17)18-15/h2-9H,1H3,(H,20,21)(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXBJSVLHKTCEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN=C2C3=CC=CC=C3C(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/N=C\2/C3=CC=CC=C3C(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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